Naphthalene-2,6-dicarbaldehyde is an organic compound characterized by the presence of two aldehyde functional groups located at the 2 and 6 positions of a naphthalene ring. Its molecular formula is with a molecular weight of approximately 184.19 g/mol. This compound is notable for its potential applications in organic synthesis and materials science, particularly in the development of metal-organic frameworks and as a precursor for various chemical transformations.
Naphthalene-2,6-dicarbaldehyde is synthesized primarily from naphthalene derivatives, particularly through oxidation processes. It falls under the classification of aromatic aldehydes, which are compounds containing a benzene ring with an aldehyde group attached. The compound can be classified further based on its structure as a polycyclic aromatic compound due to the fused ring system of naphthalene.
The synthesis of naphthalene-2,6-dicarbaldehyde can be achieved through several methods, including:
The oxidation process usually requires specific conditions:
Naphthalene-2,6-dicarbaldehyde has a distinct molecular structure represented by its canonical SMILES notation: C1=CC2=C(C=CC(=C2)C=O)C=C1C=O
. The structure features two aldehyde groups attached to the naphthalene skeleton, which significantly influences its reactivity and properties.
Naphthalene-2,6-dicarbaldehyde participates in several key chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions:
The mechanism by which naphthalene-2,6-dicarbaldehyde reacts can be summarized as follows:
Naphthalene-2,6-dicarbaldehyde has several scientific uses:
CAS No.: 3385-78-2
CAS No.: 23509-16-2
CAS No.: 2226-71-3
CAS No.:
CAS No.: 16670-83-0